1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene
Overview
Description
1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and a methoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene can be achieved through several methods. One common approach involves the bromination and fluorination of a suitable benzene derivative followed by the introduction of the methoxyethoxy group. The reaction conditions typically involve the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Conditions typically involve the use of polar solvents and controlled temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are used under specific conditions to achieve the desired transformations.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for high yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of new drugs, particularly those targeting specific biological pathways.
Chemical Biology: It is used in the study of biological systems, where its derivatives can act as probes or inhibitors for various biochemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene involves its interaction with specific molecular targets, depending on its application. For example, in coupling reactions, the compound undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluoro-5-(2-methoxyethoxy)benzene
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
Uniqueness
1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is unique due to the presence of both bromine and fluorine atoms, along with a methoxyethoxy group, which imparts distinct reactivity and properties. This combination allows for selective functionalization and diverse applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(2-methoxyethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-13-2-3-14-7-8-4-9(11)6-10(12)5-8/h4-6H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZXVQXRXMEJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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